Home > Products > Screening Compounds P138564 > HIF-2a translation inhibitor
HIF-2a translation inhibitor - 882268-69-1

HIF-2a translation inhibitor

Catalog Number: EVT-2606846
CAS Number: 882268-69-1
Molecular Formula: C9H9N3O4S2
Molecular Weight: 287.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The primary source of the HIF-2α translation inhibitor is Calbiochem, a division of Merck Millipore. It falls under the classification of small molecule inhibitors, specifically targeting the translation process of HIF-2α. The compound is also known by other names, including Methyl-3-(2-(cyano(methylsulfonyl)methylene)hydrazino)thiophene-2-carboxylate .

Synthesis Analysis

Methods and Technical Details

The synthesis of the HIF-2α translation inhibitor involves several steps that typically include:

  1. Formation of Thiophene Derivatives: Starting materials are selected to create thiophene rings, which are essential for the compound's structure.
  2. Hydrazine Reaction: This involves the introduction of hydrazine groups to form hydrazones, which are critical for the biological activity of the inhibitor.
  3. Cyanomethylation: The addition of cyano groups enhances the compound's ability to bind to target sites effectively.
  4. Purification: The final product undergoes purification processes to ensure a high purity level (≥95% as indicated) before use in biological applications .
Molecular Structure Analysis

Structure and Data

The empirical formula for the HIF-2α translation inhibitor is C₉H₉N₃O₄S₂. The molecular structure features:

  • A thiophene ring
  • A hydrazine moiety
  • A cyano group attached to a methanesulfonyl group

This structural composition is crucial for its function as an inhibitor, allowing it to interact specifically with the translation machinery involved in HIF-2α production .

Chemical Reactions Analysis

Reactions and Technical Details

The main reaction mechanism involves:

  1. Binding to Iron Regulatory Protein 1: The inhibitor enhances the binding affinity of iron regulatory protein 1 to an iron regulatory element located in the 5′ untranslated region of HIF-2α mRNA. This binding prevents the translation of HIF-2α without affecting HIF-1α .
  2. Inhibition Mechanism: By stabilizing this interaction, the inhibitor effectively reduces HIF-2α protein levels in cells exposed to normal oxygen conditions, thereby mitigating hypoxia-induced pathways that contribute to tumor progression .
Mechanism of Action

Process and Data

The mechanism by which the HIF-2α translation inhibitor operates includes:

  1. Targeting mRNA Translation: The compound specifically binds to regions within the 5′ untranslated region of HIF-2α mRNA.
  2. Regulation by Oxygen Levels: Under normal oxygen conditions, where HIF levels would typically be low due to degradation pathways mediated by von Hippel-Lindau protein, this inhibitor prevents unnecessary accumulation of HIF-2α by blocking its translation .
  3. Impact on Gene Expression: This action leads to decreased expression of downstream target genes involved in angiogenesis and metabolism, such as vascular endothelial growth factor and erythropoietin .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of the HIF-2α translation inhibitor include:

  • Appearance: Amber solid
  • Purity: ≥95% (sum of two isomers)

The chemical properties include:

  • Molecular Weight: Approximately 245.31 g/mol
  • Solubility: Generally soluble in organic solvents used for biological assays.

These properties are critical for determining how the compound can be utilized in laboratory settings and potential therapeutic applications .

Applications

Scientific Uses

The primary applications of the HIF-2α translation inhibitor include:

  1. Cancer Research: It is used extensively in studies aimed at understanding tumor biology and developing treatments for cancers associated with elevated levels of HIF-2α.
  2. Therapeutic Development: The compound serves as a lead candidate for developing new therapies targeting hypoxia-related diseases, particularly in renal cancers where HIF pathways are dysregulated .
  3. Modeling Hypoxia Responses: Researchers utilize this inhibitor to model cellular responses under hypoxic conditions, aiding in drug discovery and testing mechanisms that involve oxygen-sensing pathways .
Molecular Mechanisms of HIF-2α Translational Regulation

Role of Iron-Responsive Element in Hypoxia-Inducible Factor-2 Alpha Messenger Ribonucleic Acid 5′-Untranslated Region

Structural and Functional Characterization of the Hypoxia-Inducible Factor-2 Alpha Iron-Responsive Element

The 5′-untranslated region of hypoxia-inducible factor-2 alpha messenger ribonucleic acid contains a highly conserved iron-responsive element that adopts a stem-loop secondary structure essential for translational control. This iron-responsive element shares the canonical CAGUGN sequence motif and apical loop structure characteristic of iron-responsive elements found in iron metabolism genes but exhibits distinctive features that confer functional specificity. Biochemical analyses reveal a stem structure comprising paired nucleotides with a six-nucleotide apical loop (5′-CAGUGN-3′) and an asymmetric internal bulge, which collectively serve as the recognition interface for iron regulatory protein 1 binding [1] [5]. Mutational studies demonstrate that substitutions within the CAGUG core sequence or disruptions of the stem base pairing abolish iron regulatory protein 1 binding capacity and translational repression, confirming the structural prerequisites for functionality [5]. Unlike the iron-responsive element in ferritin messenger ribonucleic acid, the hypoxia-inducible factor-2 alpha iron-responsive element exhibits moderate binding affinity (Kd ≈ 20-50 nanomolar), enabling dynamic regulation under varying cellular iron conditions [1] [7]. This structural specialization facilitates selective iron-dependent regulation of hypoxia-inducible factor-2 alpha translation while allowing co-regulation of iron homeostasis pathways.

Table 1: Structural Features of Hypoxia-Inducible Factor-2 Alpha Iron-Responsive Element

Structural ElementSequence/PositionFunctional Significance
Apical Loop5′-CAGUGN-3′Primary iron regulatory protein 1 recognition motif
Stem Helix~28 nucleotidesMaintains structural integrity; base-pair disruptions reduce binding
Internal BulgeAsymmetric positionModulates binding kinetics and specificity
Conserved MotifCAGUGCritical for iron regulatory protein 1 interaction
LocationNucleotides 30-60 in 5′-UTRPosition-dependent regulatory function

Iron Regulatory Protein 1 Binding Dynamics to Hypoxia-Inducible Factor-2 Alpha Iron-Responsive Element Under Hypoxic Conditions

Iron regulatory protein 1 exhibits oxygen-sensitive binding kinetics to the hypoxia-inducible factor-2 alpha iron-responsive element that differ fundamentally from its interactions with classical iron-responsive elements. Under normoxic and iron-replete conditions, iron-sulfur cluster assembly converts iron regulatory protein 1 to its cytosolic aconitase form, preventing iron-responsive element binding and permitting hypoxia-inducible factor-2 alpha translation. During iron deficiency, iron regulatory protein 1 assumes its RNA-binding conformation and binds the hypoxia-inducible factor-2 alpha iron-responsive element with high specificity, repressing translation initiation [1]. Electrophoretic mobility shift assays demonstrate a 2-fold increase in iron regulatory protein 1 binding to hypoxia-inducible factor-2 alpha messenger ribonucleic acid in hepatic tissues from iron-deficient rats compared to pair-fed controls, correlating with a 30-40% decrease in hypoxia-inducible factor-2 alpha protein synthesis despite unchanged messenger ribonucleic acid levels [1]. Hypoxia induces complex binding dynamics: while acute hypoxia (0.5-4 hours) promotes iron regulatory protein 1 dissociation from the iron-responsive element, chronic hypoxia (>24 hours) paradoxically enhances binding through cellular iron redistribution [3] [5]. Chemical screens identified small molecules that stabilize the iron regulatory protein 1-hypoxia-inducible factor-2 alpha iron-responsive element complex, increasing binding affinity by 3-fold and reducing hypoxia-inducible factor-2 alpha translation by 70-80% independently of oxygen tension [5] [7]. These compounds function as allosteric effectors that lock iron regulatory protein 1 in its high-affinity RNA-binding conformation, demonstrating the dynamic nature of this regulatory interaction.

Mammalian Target of Rapamycin-Independent Translational Repression Pathways

The hypoxia-inducible factor-2 alpha iron-responsive element-mediated translational control operates through mechanisms distinct from the canonical mammalian target of rapamycin signaling pathway that regulates global protein synthesis during hypoxia. While hypoxia inhibits mammalian target of rapamycin via Redd1-Reduction of Tor Complex 2 activation, leading to eukaryotic initiation factor 4E-binding protein hypophosphorylation and cap-dependent translation suppression, hypoxia-inducible factor-2 alpha translation persists through mammalian target of rapamycin-independent mechanisms [1] [4] [9]. Chemical inhibitors targeting the iron regulatory protein 1-hypoxia-inducible factor-2 alpha iron-responsive element interaction repress hypoxia-inducible factor-2 alpha synthesis without affecting mammalian target of rapamycin activity, as evidenced by unaltered phosphorylation states of ribosomal protein S6 and 4E-binding protein in treated cells [5]. Metabolic labeling experiments demonstrate that these compounds reduce nascent hypoxia-inducible factor-2 alpha protein synthesis by 80% without altering global translation rates or hypoxia-inducible factor-2 alpha messenger ribonucleic acid stability [5] [7]. This specialized regulatory pathway enables selective maintenance of hypoxia-inducible factor-2 alpha synthesis when energy conservation necessitates global translation attenuation. The iron-responsive element functions as a cis-regulatory module that recruits iron regulatory protein 1 to sterically block ribosomal scanning or initiation factor binding within the 5′-untranslated region, thereby bypassing mammalian target of rapamycin-dependent translation control mechanisms [1] [9].

Hypoxia-Mediated De-Repression of Hypoxia-Inducible Factor-2 Alpha Translation

Cellular hypoxia induces a precisely coordinated de-repression of hypoxia-inducible factor-2 alpha translation through disruption of iron regulatory protein 1 binding to the iron-responsive element. Under oxygen deprivation, labile iron pool redistribution and alterations in iron regulatory protein 1 conformation decrease its affinity for the hypoxia-inducible factor-2 alpha iron-responsive element by approximately 60%, facilitating ribosomal access to messenger ribonucleic acid [1] [5]. Electrophoretic mobility shift assays confirm a 3-fold reduction in iron regulatory protein 1-hypoxia-inducible factor-2 alpha iron-responsive element complex formation in hypoxic cell extracts compared to normoxic controls [5]. This de-repression mechanism exhibits oxygen kinetics distinct from hypoxia-inducible factor protein stabilization, with maximal translational activation occurring at moderate hypoxia (2-5% oxygen) compared to the severe hypoxia (<1% oxygen) required for robust hypoxia-inducible factor alpha protein accumulation [3] [7]. Mutational studies demonstrate that hypoxia-mediated de-repression absolutely requires an intact iron-responsive element, as reporter constructs containing mutated iron-responsive elements show constitutively high translation unaffected by oxygen tension [5]. The temporal sequence of hypoxia-inducible factor-2 alpha regulation involves rapid (minutes-hours) translational de-repression followed by slower (hours-days) protein stabilization, creating a biphasic induction pattern. This hierarchical regulation ensures early adaptive responses through de novo hypoxia-inducible factor-2 alpha synthesis before significant protein accumulation occurs, representing a crucial rapid-response mechanism during oxygen stress [5] [9].

Comparative Analysis of Translational Regulation Between Hypoxia-Inducible Factor-1 Alpha and Hypoxia-Inducible Factor-2 Alpha

Hypoxia-inducible factor-1 alpha and hypoxia-inducible factor-2 alpha exhibit fundamentally distinct translational regulatory mechanisms despite sharing similar degradation pathways and heterodimerization partners. The hypoxia-inducible factor-2 alpha messenger ribonucleic acid uniquely contains a functional iron-responsive element in its 5′-untranslated region, conferring iron-dependent translational control absent in hypoxia-inducible factor-1 alpha transcripts [1] [6]. This structural difference enables selective iron-mediated repression of hypoxia-inducible factor-2 alpha but not hypoxia-inducible factor-1 alpha synthesis during iron deficiency, as demonstrated by polysome profiling studies showing reduced hypoxia-inducible factor-2 alpha messenger ribonucleic acid association with heavy polysomes under low-iron conditions [1]. Functional consequences include differential expression patterns in response to metabolic stressors: hypoxia-inducible factor-2 alpha protein synthesis decreases by 30-40% in iron-deficient rat livers, whereas hypoxia-inducible factor-1 alpha expression remains unchanged or increases [1] [8].

Table 2: Comparative Translational Regulation of Hypoxia-Inducible Factor Alpha Subunits

Regulatory FeatureHypoxia-Inducible Factor-1 AlphaHypoxia-Inducible Factor-2 Alpha
5′-UTR iron-responsive elementAbsentPresent (functional)
Iron-dependent translationNoYes
Mammalian target of rapamycin sensitivityHighModerate
Hypoxia-induced translationMinimalSignificant
Tissue distributionUbiquitousTissue-restricted
Primary functional domainsGlycolysis, apoptosisAngiogenesis, erythropoiesis
IRP1-mediated repressionNot observed30-40% in iron deficiency

The isoforms also demonstrate specialized translational efficiencies in different tissue environments. Hypoxia-inducible factor-2 alpha translation predominates in vascular endothelial cells, hepatocytes, and renal interstitial cells, where it regulates angiogenesis through vascular endothelial growth factor induction and erythropoiesis via erythropoietin production [4] [6]. In contrast, hypoxia-inducible factor-1 alpha translation occurs more broadly but shows preferential efficiency in tissues requiring metabolic reprogramming [6] [9]. Ribosome footprinting analyses reveal that hypoxia-inducible factor-2 alpha messenger ribonucleic acid exhibits 3-fold greater translational efficiency than hypoxia-inducible factor-1 alpha in endothelial cells during chronic hypoxia, correlating with its specialized role in vascular remodeling [6]. Transcriptome-wide studies demonstrate that hypoxia-inducible factor-2 alpha translationally activates messenger ribonucleic acids encoding extracellular matrix components (fibronectin, matrix metalloproteinase 1), guidance molecules (semaphorin 3A), and angiogenic regulators (vascular endothelial growth factor receptor 2), while hypoxia-inducible factor-1 alpha preferentially regulates glycolytic enzymes (phosphoglycerate kinase, lactate dehydrogenase) [6] [8]. These specialized regulatory patterns underscore the non-redundant functions of hypoxia-inducible factor alpha isoforms in the cellular adaptation to hypoxia.

Properties

CAS Number

882268-69-1

Product Name

HIF-2a translation inhibitor

IUPAC Name

methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate

Molecular Formula

C9H9N3O4S2

Molecular Weight

287.31

InChI

InChI=1S/C9H9N3O4S2/c1-16-9(13)8-6(3-4-17-8)11-12-7(5-10)18(2,14)15/h3-4,11H,1-2H3/b12-7+

InChI Key

OOGAPDPPVHJYGJ-KPKJPENVSA-N

SMILES

COC(=O)C1=C(C=CS1)NN=C(C#N)S(=O)(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.